![molecular formula C15H23BN2O4 B1393636 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid CAS No. 915770-01-3](/img/structure/B1393636.png)

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid

Descripción general

Descripción

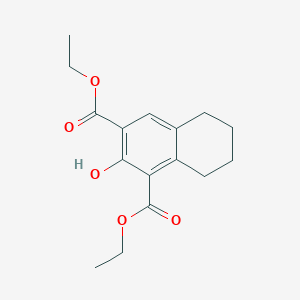

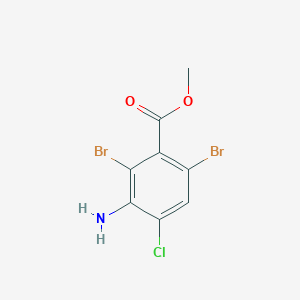

“2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” is a chemical compound with the molecular formula C15H23BN2O41. It is related to other compounds such as “1-Boc-4-(2-formylphenyl)piperazine” and “4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester” which have similar structures23.

Synthesis Analysis

The synthesis of this compound might involve the use of “1-(tert-Butoxycarbonyl)piperazine” and “1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid” as precursors45. However, the exact synthesis process is not clear from the available information.

Molecular Structure Analysis

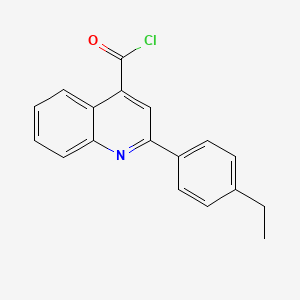

The molecular structure of “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCN(CC1)c2ccccc2B(O)O1. This indicates that the compound contains a piperazine ring with a tert-butoxycarbonyl group, a phenyl ring, and a boronic acid group.

Chemical Reactions Analysis

The specific chemical reactions involving “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” are not clear from the available information. However, the compound might be involved in reactions related to its piperazine, boronic acid, and tert-butoxycarbonyl groups.Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” is 306.17 g/mol1. Other physical and chemical properties are not clear from the available information.Aplicaciones Científicas De Investigación

Enzyme Inhibition and Bioactive Compound Development

The compound 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid and its derivatives are instrumental in the development of bioactive compounds. Notably, its fluorine substituted tert-butoxycarbonyl group has been identified as an acid-stable bioisostere, crucial for the development of potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. These inhibitors have shown significant inhibitory activities in enzyme and cell-based assays and have the potential to reduce hepatic de novo fatty acid synthesis upon oral administration (Chonan et al., 2011).

Structural and Crystallographic Studies

Structural studies of compounds containing the 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid moiety have been significant in understanding the anti-malarial properties of certain derivatives. Investigations into the crystal structures of these compounds have revealed the importance of substituents on the nitrogen of the piperazine ring in generating anti-malarial activity. The molecular conformations and intermolecular hydrogen bonds formed by these compounds have been extensively studied to determine their bioactivity (Cunico et al., 2009).

Fungicidal Activity

The derivatives of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid have been studied for their fungicidal activity. A particular study involving 3-piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue revealed that the presence of the heterocyclic benzoxaborole system is essential for antifungal action. These compounds exhibited higher inhibitory activity towards various filamentous fungi strains compared to standard antibiotics, underscoring the potential of these derivatives in fungicidal applications (Wieczorek et al., 2014).

Safety And Hazards

Direcciones Futuras

The future directions for the research and application of “2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid” are not clear from the available information.

Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry expert.

Propiedades

IUPAC Name |

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTSGDSTXRXWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681754 | |

| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid | |

CAS RN |

915770-01-3 | |

| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-piperidine](/img/structure/B1393558.png)

![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)

![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

![3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B1393575.png)